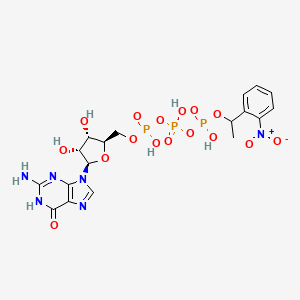

Caged GTP

Description

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWDUFBXCCSYMK-JQJVVODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N6O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924941 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124830-99-5 | |

| Record name | P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Light-Triggered Switch: A Technical Guide to the Mechanism and Application of Caged GTP

For the researcher navigating the intricate web of cellular signaling, precision is paramount. The ability to initiate a specific molecular event at a defined time and location is the key to unraveling complex biological pathways. Caged compounds, biologically inert molecules that release their active counterparts upon photolysis, offer this precise control. This guide provides an in-depth exploration of caged Guanosine Triphosphate (GTP), a powerful tool for dissecting the function of GTP-binding proteins (G-proteins) and the myriad of processes they regulate. We will delve into the core mechanism of action, compare the properties of various caging groups, and provide practical insights into the experimental design and application of this technology.

The Central Role of GTP: The Cellular "On" Switch

Guanosine Triphosphate (GTP) is a ubiquitous and essential molecule in cellular physiology. Beyond its role in energy transfer, analogous to ATP, GTP is a critical molecular switch that governs a vast array of cellular processes.[1] Its binding to and hydrolysis by G-proteins—a superfamily of molecular switches—drives signaling cascades that control everything from gene expression and cell proliferation to cytoskeletal dynamics and vesicular transport.[1] The transition of a G-protein from an inactive, GDP-bound state to an active, GTP-bound state is a fundamental activation mechanism in cell signaling.[1]

The transient and often localized nature of G-protein activation presents a significant challenge for researchers. Traditional methods of stimulating G-protein pathways, such as the application of upstream agonists, can trigger a cascade of events, making it difficult to isolate the specific role of GTP binding. This is where the ingenuity of caged GTP comes to the forefront.

Caging GTP: Imposing Control with Light

The concept behind caged compounds is elegantly simple: a biologically active molecule is rendered inert by the covalent attachment of a photoremovable protecting group, often referred to as a "caging group".[2] This modification sterically hinders the molecule from interacting with its biological targets.[2] Illumination with light of a specific wavelength cleaves this caging group, rapidly and precisely releasing the active molecule.[2]

In the case of caged GTP, the caging group is typically attached to the terminal (gamma) phosphate of the GTP molecule.[3] This strategic placement is critical, as it prevents the GTP from being recognized and bound by G-proteins, effectively keeping the signaling pathway in an "off" state.

The Mechanism of Uncaging: A Focus on NPE-caged GTP

The most widely used caging group for nucleotides is the P³-1-(2-nitrophenyl)ethyl (NPE) group.[4][5] The photolysis of NPE-caged GTP is a well-characterized intramolecular redox reaction.

The process can be summarized as follows:

-

Photon Absorption: The 2-nitrophenyl group absorbs a photon of UV light (typically around 340-360 nm), transitioning to an excited state.

-

Intramolecular Rearrangement: In the excited state, an oxygen atom from the nitro group abstracts a hydrogen atom from the benzylic carbon.

-

Intermediate Formation: This leads to the formation of an aci-nitro intermediate.

-

Cleavage and Release: The intermediate rapidly rearranges, cleaving the ester bond between the benzylic carbon and the gamma-phosphate of GTP. This releases active GTP, a proton, and the byproduct 2-nitrosoacetophenone.[4]

It is crucial to consider the biological activity of the photolysis byproducts. While 2-nitrosoacetophenone is generally considered to be biologically inert in most systems, it is essential to perform control experiments where the uncaging light is delivered in the absence of the caged compound to rule out any off-target effects.[4]

Choosing the Right Tool: A Comparison of Caging Groups for GTP

While NPE is a workhorse in the field, several other caging groups have been developed with distinct properties. The choice of caging group is a critical experimental parameter that should be guided by the specific biological question and the experimental setup. Key properties to consider are the quantum yield (Φ), the extinction coefficient (ε), the rate of photolysis, and the optimal uncaging wavelength.

| Caging Group | Abbreviation | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Key Features & Considerations |

| 1-(2-Nitrophenyl)ethyl | NPE | ~350 | ~0.65 (for ATP) | ~5,000 | The most common and well-characterized caging group. Byproducts can sometimes have minor biological effects.[6] |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~360 | ~0.09 (for Ca2+) | ~5,120 | The methoxy groups shift the absorption to longer, less phototoxic wavelengths and can increase two-photon absorption cross-section.[3] |

| p-Hydroxyphenacyl | pHP | ~300-350 | ~0.3 | ~15,000 | Offers very rapid photolysis, often in the nanosecond range, making it ideal for studying very fast kinetics. The photolysis mechanism is a photo-Favorskii rearrangement.[7][8] |

Expert Insight: The selection of a caging group is a trade-off. While pHP offers faster release kinetics, its optimal absorption at shorter wavelengths may increase the risk of photodamage to the cells. DMNPE is a good choice for two-photon uncaging experiments, which allow for highly localized release in three dimensions with reduced phototoxicity.

Experimental Design and Protocols: From Theory to Practice

The successful application of caged GTP hinges on careful experimental design and execution. The primary challenge is the delivery of the cell-impermeant caged nucleotide into the cytosol.

Delivery of Caged GTP into Cells

Two primary methods are employed for introducing caged GTP into live cells:

-

Microinjection: This technique involves the direct injection of a solution of caged GTP into the cytoplasm of a single cell using a fine glass micropipette. It offers precise control over the intracellular concentration of the caged compound.[9][10]

-

Cell Permeabilization: For studies involving populations of cells, reversible permeabilization of the cell membrane is a common strategy. Agents like saponin can be used to create transient pores in the plasma membrane, allowing the entry of small molecules like caged GTP from the extracellular medium.[11][12]

Step-by-Step Protocol: Saponin Permeabilization for Caged GTP Loading

This protocol provides a general framework for loading caged GTP into adherent cells using saponin. Optimization of saponin concentration and incubation time is crucial for each cell type to ensure efficient loading without compromising cell viability.

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

-

Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS or HEPES-buffered saline) to remove the culture medium.

-

Permeabilization and Loading: Prepare a loading buffer containing the desired concentration of caged GTP (typically in the micromolar to low millimolar range) and a low concentration of saponin (e.g., 25-50 µg/mL). Incubate the cells in this solution for a short period (e.g., 2-5 minutes) at room temperature.

-

Resealing and Recovery: Remove the loading buffer and wash the cells several times with fresh buffer without saponin and caged GTP to allow the cell membranes to reseal. Allow the cells to recover for a period (e.g., 30-60 minutes) before proceeding with the experiment.

-

Photolysis: Mount the cells on a microscope equipped with a suitable UV light source (e.g., a flash lamp or a 355 nm laser). Deliver a controlled flash of UV light to the region of interest to uncage the GTP.

-

Data Acquisition: Monitor the cellular response in real-time using appropriate imaging techniques, such as fluorescence microscopy with a biosensor for G-protein activation.

Applications in Research: Illuminating G-Protein Signaling

The power of caged GTP lies in its ability to precisely initiate G-protein signaling, allowing researchers to dissect the downstream consequences with high temporal and spatial resolution.

Probing the Ras Signaling Pathway

The Ras family of small GTPases are central regulators of cell growth, differentiation, and survival.[13] Dysregulation of Ras signaling is a hallmark of many human cancers. Caged GTP has been instrumental in studying the kinetics of Ras activation and its downstream effects.[4][5]

For example, by loading a cell with caged GTP and a fluorescent biosensor for the Ras effector kinase, Raf, a researcher can:

-

Trigger the instantaneous release of GTP through photolysis.

-

Observe the real-time recruitment of Raf to the plasma membrane where Ras is located.

-

Quantify the kinetics of this interaction and subsequent downstream signaling events, such as the phosphorylation of MEK and ERK.

Investigating Cytoskeletal Dynamics

The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton, controlling processes such as cell migration, adhesion, and morphogenesis. Caged GTP can be used to locally activate these GTPases and observe the immediate effects on the cytoskeleton. For instance, uncaging GTP in a specific region of a migrating cell can reveal how local Rho activation leads to the formation of stress fibers and focal adhesions.

Conclusion and Future Perspectives

Caged GTP and other photoremovable protecting groups have revolutionized the study of cell signaling by providing an unprecedented level of control over molecular events. The ability to initiate a biological process with a pulse of light allows for the direct observation of cause and effect, free from the confounding variables of slower, less specific methods of stimulation. As imaging technologies and the development of new caging groups with improved properties continue to advance, the application of caged compounds will undoubtedly lead to further breakthroughs in our understanding of the complex and dynamic processes that govern life at the cellular level.

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Du, X., et al. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers, 62(3), 147-151. [Link]

-

Jena Bioscience. (n.d.). NPE-caged-GTP. Retrieved January 25, 2026, from [Link]

-

Jena Bioscience. (n.d.). NPE-caged-GTP Product Specification. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2023, December 27). G protein-coupled receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

CTC. (n.d.). Preparation of DNA for microinjection. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2023, October 29). Guanosine triphosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Givens, R. S., & Rubina, M. (2014). p-Hydroxyphenacyl photoremovable protecting groups—Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 10, 2417–2427. [Link]

-

Squecco, R., et al. (2017). An improved permeabilization protocol for the introduction of peptides into cardiac myocytes. Application to protein kinase C research. Journal of Molecular and Cellular Cardiology, 108, 13-22. [Link]

-

ResearchGate. (n.d.). Signaling pathways of RAS GTPase. Retrieved January 25, 2026, from [Link]

-

Koelle, M., & Andersen, E. (2009). Microinjection. Retrieved January 25, 2026, from [Link]

-

Ma, C., et al. (2004). Ultrafast Time-Resolved Study of Photophysical Processes Involved in the Photodeprotection of p-Hydroxyphenacyl Caged Phototrigger Compounds. Journal of the American Chemical Society, 126(46), 15239–15248. [Link]

-

Sur-Erdem, I., et al. (2018). Activation of Rho Family GTPases by Small Molecules. ACS Chemical Biology, 13(7), 1877–1886. [Link]

-

Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode techniques (pp. 389-406). Humana Press. [Link]

-

TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. Retrieved January 25, 2026, from [Link]

-

Bio-Rad. (n.d.). Intracellular Staining Flow Cytometry Protocol using Saponin. Retrieved January 25, 2026, from [Link]

-

Scheffzek, K., & Shivalingam, A. (2019). Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions. Cold Spring Harbor Perspectives in Medicine, 9(3), a031500. [Link]

-

ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. Retrieved January 25, 2026, from [Link]

-

Cusabio. (n.d.). Ras signaling pathway. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Signaling pathways engaged by RAS proteins. Retrieved January 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. NPE-caged-GTP, Guanosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. scite.ai [scite.ai]

- 7. pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. nathan.instras.com [nathan.instras.com]

- 9. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 10. andersenlab.org [andersenlab.org]

- 11. An improved permeabilization protocol for the introduction of peptides into cardiac myocytes. Application to protein kinase C research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. cusabio.com [cusabio.com]

An In-Depth Technical Guide to the Principle and Application of Caged GTP Photolysis

Introduction: Precision Control in the Nanoscale World of Cellular Signaling

Guanosine triphosphate (GTP) is a cornerstone of cellular function, acting as a critical energy source and a molecular switch in a vast array of biological processes. From the activation of G-protein signaling cascades to the dynamic assembly of microtubules and the regulation of protein synthesis, the binding and hydrolysis of GTP orchestrate cellular life with millisecond precision.[1] Studying these rapid, transient events presents a significant challenge. Traditional methods, such as the application of non-hydrolyzable GTP analogs or the genetic manipulation of GTPases, often lack the temporal and spatial resolution required to dissect the intricate choreography of these pathways.

To overcome these limitations, researchers have turned to the elegant technique of photolysis of "caged" compounds.[2] Caged GTP is a chemically modified, biologically inert version of the molecule that can be introduced into a biological system without triggering any downstream effects.[2][3] Upon a precise pulse of light, the "cage" is broken, liberating active GTP at a specific time and location. This technology provides an unprecedented level of control, effectively turning light into a high-precision trigger for activating GTP-dependent processes.

This guide provides a comprehensive technical overview of the core principles of caged GTP photolysis, the underlying chemistry, practical experimental design, and key applications for researchers, scientists, and drug development professionals seeking to harness this powerful tool.

The Fundamental Principle: A Light-Activated Molecular Switch

The concept of caging is rooted in photochemistry. A biologically active molecule, in this case, GTP, is rendered inactive through the covalent attachment of a photolabile protecting group (PPG), often referred to as a "caging group."[2] The resulting "caged GTP" is designed to be a molecular Trojan horse: it can be delivered to its site of action, but it cannot be recognized by GTP-binding proteins and is therefore biologically inert.

The magic happens upon illumination. When the caging group absorbs a photon of a specific wavelength, it undergoes a rapid photochemical reaction. This reaction cleaves the covalent bond holding the cage to the GTP molecule, releasing three products: the fully active GTP, the spent caging group (photolysis byproduct), and a proton. This "uncaging" event creates a near-instantaneous, localized concentration jump of active GTP, allowing researchers to initiate and observe the subsequent biological cascade in real-time.

Caption: The core principle of caged GTP photolysis.

The Chemistry of Control: Photolabile Protecting Groups

The efficacy of a caged compound is entirely dependent on the chemical and photophysical properties of its caging group. For nucleotides like GTP, the most widely used and well-characterized caging groups are derivatives of o-nitrobenzyl alcohol.

Prominent Caging Groups for GTP

-

NPE (1-(2-nitrophenyl)ethyl): This is one of the classic and most frequently used caging groups. NPE-caged-GTP is synthesized by esterifying the terminal phosphate of GTP with the NPE moiety. It is characterized by its stability in the dark and efficient photolysis upon UV irradiation (typically ~350 nm).[4][5] It has been instrumental in foundational studies of GTPase mechanisms and cytoskeletal dynamics.[4][5]

-

DMNPE (4,5-dimethoxy-2-nitrobenzyl): The addition of two methoxy groups to the nitrobenzyl ring shifts the absorption maximum to longer wavelengths (closer to 400 nm) and often increases the quantum yield of photolysis compared to NPE. This can be advantageous for reducing potential photodamage to cells caused by shorter-wavelength UV light.

-

MNI (4-methoxy-7-nitroindolinyl): While more commonly associated with caging neurotransmitters, the MNI cage is notable for its improved two-photon absorption cross-section, making it suitable for advanced microscopy applications requiring high 3D spatial resolution.[3][6]

The Uncaging Mechanism: An Intramolecular Rearrangement

The photolysis of o-nitrobenzyl-based caged compounds is not a simple bond cleavage but a sophisticated intramolecular redox reaction.

-

Photoexcitation: Upon absorbing a UV photon, the nitro group is excited.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.

-

Intermediate Formation: This leads to the formation of a transient intermediate known as an aci-nitro species.[3]

-

Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the ester bond and the release of the active molecule (GTP). The caging group is converted into a nitroso-ketone byproduct.[3]

The rate-limiting step in this process is typically the decay of the aci-nitro intermediate, which occurs on a microsecond to millisecond timescale, ensuring that the release of GTP is sufficiently fast for studying most biological phenomena.[3]

Caption: Simplified reaction pathway for NPE-GTP uncaging.

Properties of an Ideal Caged Compound

The practical success of an uncaging experiment depends on a specific set of properties of the caged compound. The failure to meet these criteria can lead to ambiguous results or experimental artifacts.

| Property | Rationale & Field-Proven Insight |

| Biological Inertness | The caged compound must not act as an agonist or antagonist at its target receptor before photolysis. This is the most critical property to ensure that the observed effect is due solely to the photoreleased molecule.[3] |

| Aqueous Solubility | Caged compounds must be soluble in physiological buffers without organic co-solvents like DMSO, which can have their own biological effects. Poor solubility limits the achievable concentration of the active molecule upon uncaging.[3] |

| Chemical Stability | The compound must be stable against spontaneous hydrolysis at physiological pH and temperature. Premature release of the active molecule would lead to a high background signal and loss of experimental control.[3] |

| High Quantum Yield (Φ) | This measures the efficiency of photolysis (molecules uncaged per photon absorbed). A higher quantum yield means less light is required to release a given amount of GTP, minimizing the risk of phototoxicity to the cells.[3] |

| Rapid Release Kinetics | The uncaging reaction must be significantly faster than the biological process being studied. For GTPase activation or ion channel gating, release rates in the microsecond to millisecond range are essential.[3] |

| Low Phototoxicity | The uncaging light pulse and the photolysis byproduct should not be toxic to the biological preparation. This must be verified with appropriate controls.[3] |

Experimental Design and Self-Validating Protocols

A successful caged GTP experiment requires careful planning, from the choice of instrumentation to the implementation of rigorous controls.

Core Instrumentation

-

Light Source: A high-intensity light source capable of delivering the appropriate wavelength is required.

-

Xenon/Mercury Arc Lamps: Coupled to a microscope, these provide broad, incoherent illumination for uncaging in a wide field of view.

-

UV Lasers (e.g., 355 nm Nd:YAG): Offer high-power, focused beams that can be directed to specific subcellular locations for precise spatial control.

-

-

Microscope: An upright or inverted microscope equipped with objectives that provide high transmission in the UV range is essential.

-

Delivery System:

-

Microinjection: Direct injection of the caged compound into the cytoplasm of larger cells.

-

Patch Pipette: Inclusion of the caged compound in the internal solution of a patch pipette allows for diffusion into the cell during whole-cell recording.

-

Protocol: Preparation and Handling of Caged GTP

Causality: Caged compounds are light-sensitive and must be handled appropriately to prevent premature uncaging. They are typically supplied as aqueous solutions and should be stored frozen and protected from light.[5]

-

Thawing: Thaw the stock solution of caged GTP (e.g., 10 mM NPE-caged-GTP) on ice, keeping the vial wrapped in aluminum foil.[5]

-

Dilution: Dilute the stock solution to the final working concentration (typically in the micromolar to low millimolar range) using the appropriate ice-cold physiological buffer or internal pipette solution.

-

Loading: Load the solution into the delivery system (e.g., microinjection needle, patch pipette) under dim lighting.

-

Equilibration: Allow sufficient time for the caged compound to diffuse and equilibrate within the cell or preparation before starting the experiment. This can range from minutes for patch-clamp experiments to longer periods for tissue preparations.

Protocol: A Self-Validating Uncaging Experiment

This workflow incorporates the necessary controls to ensure the trustworthiness of the results.

Caption: A self-validating experimental workflow for caged GTP.

-

Establish Baseline: Before photolysis, record the biological parameter of interest (e.g., cell morphology, protein activity, membrane current). This confirms the biological inertness of the caged GTP.[3]

-

Deliver Light Pulse: Apply a calibrated light pulse of known duration and intensity to the region of interest.

-

Record Response: Immediately record the change in the biological parameter following the light pulse.

-

Perform Controls:

-

Phototoxicity Control: In a separate, parallel experiment, deliver an identical light pulse to a cell that does not contain caged GTP. No response should be observed.

-

Byproduct Control: If possible, apply the known photolysis byproduct (e.g., 2-nitrosoacetophenone for NPE) to the preparation to confirm it does not elicit a biological response.

-

Key Applications in Research and Development

The ability to precisely initiate GTP-dependent signaling has made caged GTP an indispensable tool in several fields.

-

Dissecting GTPase Activation: Caged GTP allows for the instantaneous activation of small GTPases like Ras, Rho, and Ran inside cells or in reconstituted systems. This has been used in time-resolved FTIR spectroscopy and X-ray crystallography to capture the conformational changes and molecular interactions that occur during GTP binding and hydrolysis at an atomic level.[5][7]

-

Investigating Cytoskeletal Dynamics: Microtubule polymerization is a GTP-dependent process. Flash photolysis of caged GTP in cell extracts has been used to trigger and study the synchronous assembly of microtubules, providing insights into the mechanisms of dynamic instability.[5]

-

Probing Signal Transduction: By photoreleasing GTP in specific subcellular compartments, researchers can map the spatial and temporal dynamics of G-protein signaling pathways with high precision, tracing the signal from receptor activation to downstream effectors.

Frontier Technique: Two-Photon Uncaging

For ultimate spatial precision, two-photon (2P) uncaging represents the state-of-the-art.

-

Principle: Instead of one high-energy UV photon, the caging group simultaneously absorbs two lower-energy infrared (IR) photons (~720 nm for MNI cages) to reach the same excited state.[3][6] This is a non-linear process that only occurs with high efficiency at the focal point of a high-power pulsed laser.

-

Advantages:

-

3D Resolution: Uncaging is confined to a femtoliter-sized focal volume, allowing for the activation of GTP in a single dendritic spine or subcellular organelle.[6]

-

Deep Tissue Penetration: IR light scatters less than UV light, enabling experiments in more intact preparations like brain slices.[6]

-

Reduced Phototoxicity: Out-of-focus phototoxicity is virtually eliminated, as the IR light is harmless to the surrounding tissue.[3]

-

This technique requires a specialized two-photon microscope with a mode-locked Ti:sapphire laser but provides unparalleled control for mapping signaling pathways in complex cellular environments.[6]

Conclusion

The photolysis of caged GTP is more than just a clever chemical trick; it is a powerful technology that provides a fourth dimension—precise time—to the study of cellular signaling. By enabling researchers to initiate complex biochemical reactions with a pulse of light, it bridges the gap between static molecular structures and dynamic cellular function. From elucidating the fundamental mechanics of GTP hydrolysis to mapping intricate signaling networks in living cells, caged GTP continues to be a vital tool for scientists pushing the boundaries of cell biology and drug discovery. The ongoing development of new caging groups with improved properties, such as red-light sensitivity, promises to extend the reach of this technique even further into complex in vivo models.[3]

References

-

Title: NPE-caged-GTP, Guanosines labeled with Photo-labile groups ("Caged") Source: Jena Bioscience URL: [Link]

-

Title: Reverse Engineering Caged Compounds: Design Principles for their Application in Biology Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: NPE-caged-GTP - Product Information Sheet Source: Jena Bioscience URL: [Link]

-

Title: Catalysis of GTP Hydrolysis by Small GTPases at Atomic Detail by Integration of X-ray Crystallography, Experimental, and Theoretical IR Spectroscopy Source: PubMed Central (PMC) URL: [Link]

-

Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: GTP Hydrolysis Without an Active Site Base: A Unifying Mechanism for Ras and Related GTPases Source: Journal of the American Chemical Society URL: [Link]

-

Title: Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines Source: Zito Lab, UC Davis URL: [Link]

-

Title: Guanosine triphosphate Source: Wikipedia URL: [Link]

Sources

- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NPE-caged-GTP, Guanosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. Catalysis of GTP Hydrolysis by Small GTPases at Atomic Detail by Integration of X-ray Crystallography, Experimental, and Theoretical IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Caged GTP: Precision Control for Interrogating G-Protein Signaling Pathways

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of caged guanosine triphosphate (GTP) as a tool for the high-precision study of G-protein signaling pathways. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to experimental design.

The Challenge: Capturing the G-Protein Cycle in Real-Time

Guanine nucleotide-binding proteins (G-proteins) are critical molecular switches that translate extracellular signals into intracellular responses.[1] They cycle between an inactive, GDP-bound state and an active, GTP-bound state. This activation is typically initiated by G-protein-coupled receptors (GPCRs), which act as guanine nucleotide exchange factors (GEFs), promoting the release of GDP and the binding of GTP.[1][2] The active Gα-GTP subunit then dissociates and modulates downstream effectors until its intrinsic GTPase activity, often accelerated by Regulators of G-protein Signaling (RGS proteins), hydrolyzes GTP back to GDP, terminating the signal.[2][3]

Studying this dynamic cycle is challenging. Traditional methods often rely on:

-

Non-hydrolyzable GTP analogs (e.g., GTPγS, GppNHp): These molecules cause persistent activation, which is useful for endpoint assays but precludes the study of signal termination and the kinetics of GTP hydrolysis.[4][5]

-

Reagent mixing: Standard kinetic studies initiated by mixing reagents are limited by diffusion rates and cannot replicate the rapid, localized activation events that occur in cells.

To truly understand the kinetics and spatial dynamics of G-protein signaling, a tool is needed that can initiate the process on a biologically relevant timescale—milliseconds—and with subcellular precision. This is the role of caged GTP.

The Principle of Caged Compounds: Light-Activated Molecular Control

The "caging" technique involves chemically modifying a biologically active molecule with a photoremovable protecting group, rendering it inert.[6] A pulse of UV light cleaves this "cage," releasing the active molecule in a rapid concentration jump.[6][7] This method provides unparalleled spatiotemporal control, allowing researchers to dictate precisely when and where a signaling event is initiated.

For studying G-proteins, the most common tool is NPE-caged GTP , or P³-(1-(2-nitrophenyl)ethyl)guanosine 5'-O-triphosphate.[8][9] In its caged form, the bulky NPE group attached to the terminal (γ) phosphate prevents the nucleotide from being recognized and bound by the G-protein. A brief flash of UV light (~340-360 nm) induces photolysis, breaking the ester bond and liberating native GTP and a nitroso-ketone byproduct.[6][8]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Timing and reset mechanism of GTP hydrolysis-driven conformational changes of atlastin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalysis of GTP Hydrolysis by Small GTPases at Atomic Detail by Integration of X-ray Crystallography, Experimental, and Theoretical IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

Unlocking Biological Processes with Light: An In-depth Technical Guide to Photoremovable Protecting Groups for Nucleotides

In the intricate world of cellular biology and drug development, the ability to control biological processes with precision is paramount. Photoremovable protecting groups (PPGs), or "photocages," have emerged as a powerful tool, offering unparalleled spatiotemporal control over the release of bioactive molecules like nucleotides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical methodologies, and advanced applications of PPGs for nucleotides. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Principle of Photochemical Caging and Uncaging

Photoremovable protecting groups are light-sensitive chemical moieties that are covalently attached to a biologically active molecule, rendering it temporarily inert.[1][2][3][4] This "caged" molecule can be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule.[1][2][3][4] This process, known as "uncaging," allows for the precise initiation of biological events in a defined time and space.

The ideal PPG for nucleotide caging should possess several key characteristics:

-

Stability: The caged nucleotide must be stable under physiological conditions and during experimental manipulations.

-

Biological Inertness: The caged compound should not exhibit any biological activity before photolysis.

-

Efficient Photolysis: The uncaging process should proceed with a high quantum yield (Φ), meaning a large fraction of the absorbed photons leads to the release of the nucleotide.

-

Wavelength Specificity: The PPG should absorb light at a wavelength that is minimally absorbed by and damaging to biological tissues, typically above 300 nm.[3][5]

-

Clean Reaction: The photolysis byproducts should be non-toxic and not interfere with the biological system under investigation.

-

Rapid Release Kinetics: The release of the active nucleotide should be rapid enough to study fast biological processes.

Major Classes of Photoremovable Protecting Groups for Nucleotides

Several classes of PPGs have been developed and successfully applied to the caging of nucleotides. The choice of a particular PPG depends on the specific application, considering factors such as the desired wavelength of activation, required release kinetics, and synthetic accessibility.

ortho-Nitrobenzyl Derivatives: The Workhorse of Photoremovable Protecting Groups

The ortho-nitrobenzyl (oNB) group and its derivatives are the most widely used class of PPGs for a variety of functional groups, including the phosphate groups of nucleotides.[1][6]

Mechanism of Photodeprotection: The photolysis of o-nitrobenzyl compounds is believed to proceed through a Norrish Type II-like intramolecular hydrogen abstraction mechanism. Upon absorption of a photon, the nitro group is excited, and an intramolecular hydrogen atom is abstracted from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges and cleaves to release the protected nucleotide and an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct.

Common o-Nitrobenzyl PPGs for Nucleotides:

| PPG Abbreviation | Full Name | Key Features |

| NPE | 1-(2-Nitrophenyl)ethyl | The first widely used PPG for ATP.[7] |

| DMNPE | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | Methoxy groups cause a red-shift in the absorption maximum, allowing for uncaging at longer, less damaging wavelengths. |

| CNB | α-Carboxy-2-nitrobenzyl | Offers different solubility and kinetic properties. |

| NPOM | 6-Nitropiperonyloxymethylene | Exhibits high efficiency and sensitivity to photolysis with near-visible light (405-415 nm).[8] |

Coumarin-Based Protecting Groups: Leveraging Fluorescence and Longer Wavelengths

Coumarin-based PPGs offer several advantages, including high extinction coefficients at longer wavelengths, often in the near-visible range, and the release of a fluorescent byproduct upon photolysis, which can be used to monitor the uncaging process.[6]

Mechanism of Photodeprotection: The photoremoval of coumarin-4-ylmethyl groups from phosphates is thought to involve a photoheterolysis mechanism, generating a carbocation intermediate that subsequently reacts with water to release the caged molecule.

Prominent Coumarin PPGs for Nucleotides:

| PPG Abbreviation | Full Name | Key Features |

| MCM | (7-Methoxycoumarin-4-yl)methyl | One of the early coumarin-based PPGs for cyclic nucleotides.[9] |

| DEACM | (7-Diethylaminocoumarin-4-yl)methyl | Exhibits superior photochemical properties at 405 nm and allows for wavelength-selective uncaging.[10][11] |

| Bhc | 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Offers a useful two-photon cross-section, enabling deeper tissue penetration with reduced scattering and phototoxicity. |

| thio-DEACM | 7-Diethylamino-4-hydroxymethyl-thiocoumarin | A red-shifted analogue of DEACM with faster photolysis kinetics.[12][13] |

Synthesis of Caged Nucleotides: A Step-by-Step Approach

The synthesis of caged nucleotides typically involves the reaction of a suitably activated PPG precursor with the nucleotide of interest. The choice of synthetic route depends on the specific PPG and the target nucleotide (e.g., nucleoside triphosphate or cyclic nucleotide).

General Workflow for Caged Nucleotide Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a caged nucleotide.

Caption: Generalized workflow for the synthesis of caged nucleotides.

Experimental Protocol: Synthesis of (7-Methoxycoumarin-4-yl)methyl (MCM)-caged 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP)

This protocol is based on the method described by Hagen et al. and provides a reliable procedure for the synthesis of a coumarin-caged cyclic nucleotide.[9]

Materials:

-

8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP)

-

4-Bromomethyl-7-methoxycoumarin

-

Tetrabutylammonium hydroxide solution

-

Silver(I) oxide (Ag₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

-

Preparation of the Tetrabutylammonium Salt:

-

Dissolve 8-Br-cAMP in a minimal amount of deionized water.

-

Add one equivalent of tetrabutylammonium hydroxide solution and stir for 10 minutes.

-

Lyophilize the solution to obtain the tetrabutylammonium salt of 8-Br-cAMP as a white solid.

-

-

Caging Reaction (Method A: Tetrabutylammonium Salt):

-

Dissolve the tetrabutylammonium salt of 8-Br-cAMP and 1.2 equivalents of 4-bromomethyl-7-methoxycoumarin in anhydrous DMF.

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

-

Caging Reaction (Method B: Silver Oxide):

-

Suspend 8-Br-cAMP (free acid) and 1.5 equivalents of 4-bromomethyl-7-methoxycoumarin in anhydrous DMF.

-

Add 1.5 equivalents of freshly prepared silver(I) oxide to the suspension.

-

Stir the reaction mixture vigorously in the dark at room temperature for 48 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture to remove any insoluble material.

-

Add the filtrate dropwise to a large volume of vigorously stirred diethyl ether to precipitate the crude product.

-

Collect the precipitate by centrifugation or filtration and wash with diethyl ether.

-

Purify the crude product by preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the MCM-caged 8-Br-cAMP using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.

-

Expert Insight: The use of the tetrabutylammonium salt (Method A) often leads to cleaner reactions and higher yields compared to the silver oxide method (Method B), as it improves the solubility of the nucleotide in the organic solvent. However, the silver oxide method is a viable alternative if the tetrabutylammonium salt is difficult to prepare or handle. Complete exclusion of light during the reaction and work-up is crucial to prevent premature uncaging of the product.

Photochemical Deprotection (Uncaging) of Nucleotides

The uncaging of photolabile nucleotides is achieved by exposing the sample to light from a suitable source. The choice of light source and irradiation parameters is critical for efficient and controlled release of the active nucleotide.

General Workflow for Photochemical Uncaging

The following diagram outlines the key steps in a typical uncaging experiment.

Caption: A simplified workflow for a photochemical uncaging experiment.

Experimental Protocol: Photolysis of Caged ATP

This protocol provides a general guideline for the uncaging of a nucleotide, such as NPE-caged ATP, in a solution-based assay.

Materials and Equipment:

-

Solution of caged ATP (e.g., 1 mM NPE-caged ATP in a suitable buffer)

-

UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser)

-

Quartz cuvette or microplate

-

Analytical method to quantify the released ATP (e.g., HPLC, luciferase-based assay)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the caged ATP in the desired experimental buffer. Ensure the solution is optically clear and free of any precipitates.

-

Transfer the solution to a quartz cuvette or a UV-transparent microplate.

-

-

Irradiation:

-

Position the sample in the light path of the UV source.

-

For o-nitrobenzyl derivatives, use a light source with an emission wavelength around 340-365 nm.[14]

-

Irradiate the sample for a predetermined duration. The optimal irradiation time will depend on the light intensity, the concentration of the caged compound, and its quantum yield. It is recommended to perform a time-course experiment to determine the optimal exposure time.

-

For flash photolysis experiments aiming to study rapid kinetics, a high-intensity pulsed laser (e.g., a frequency-doubled ruby laser at 347 nm) can be used.[14]

-

-

Analysis of Uncaging:

-

After irradiation, immediately analyze the sample to quantify the amount of released ATP.

-

HPLC Analysis: Inject an aliquot of the irradiated solution onto a reverse-phase HPLC column and monitor the elution profile. Compare the peak corresponding to ATP with a standard curve to determine its concentration. This method also allows for the quantification of the remaining caged ATP.[15]

-

Enzymatic Assay: Use a luciferase-based ATP assay kit to measure the concentration of the released ATP. This method is highly sensitive and suitable for biological samples.

-

Trustworthiness and Self-Validation: To ensure the observed biological effect is due to the released nucleotide and not a photochemical artifact, several control experiments are essential:

-

Irradiate a sample containing the caged nucleotide but without the biological system of interest to confirm the release of the active molecule.

-

Expose the biological system to the same light irradiation in the absence of the caged nucleotide to check for any light-induced effects.

-

Perform the experiment with a pre-photolyzed solution of the caged nucleotide to confirm that the photoproducts are not responsible for the observed effect.

-

If possible, use a biologically inactive analogue of the caged nucleotide as a negative control.

Quantitative Comparison of Common Photoremovable Protecting Groups for Nucleotides

The selection of an appropriate PPG is a critical decision in the design of a photolysis experiment. The following table summarizes the key photochemical properties of some commonly used PPGs for nucleotides, providing a basis for informed selection.

| Photoremovable Protecting Group (PPG) | Abbreviation | Typical Substrate | λmax (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Uncaging Efficiency (ε × Φ) | Release Rate (s⁻¹) |

| 1-(2-Nitrophenyl)ethyl | NPE | ATP, cAMP, IP₃ | ~260 | ~430 | 0.63 - 0.65 | 271 - 280 | 90 - 280 |

| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ATP, GTP-γ-S | ~350 | ~5,000 | 0.07 | 350 | 18 |

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl | Bhc | cAMP, cGMP | ~390 | - | 0.40 - 0.43 | - | - |

| (7-Diethylaminocoumarin-4-yl)methyl | DEACM | dG in oligonucleotides | ~405 | - | - | High | ~80x faster than NPP |

| 6-Nitropiperonyloxymethylene | NPOM | Thymidine | ~350 | - | High | High | Rapid (2-5 min) |

Data compiled from various sources.[3][8][10][11][12] Note that photochemical properties can vary depending on the specific nucleotide and the experimental conditions.

Advanced Applications in Research and Drug Development

The ability to precisely control the availability of nucleotides has opened up new avenues of research in various fields.

Probing Cellular Signaling Pathways

Caged cyclic nucleotides, such as caged cAMP and cGMP, have been instrumental in elucidating the dynamics of intracellular signaling cascades. By releasing these second messengers at specific subcellular locations, researchers can investigate the localized activation of protein kinases and ion channels, providing insights into the spatial organization of signaling networks.

Light-Regulated Gene Expression and DNA Repair

The function of oligonucleotides can be controlled by incorporating caged nucleobases.[2][14] These caged oligonucleotides are unable to form stable Watson-Crick base pairs, thus inhibiting processes like transcription or translation.[2][14] Upon photo-uncaging, the natural nucleobase is restored, and the oligonucleotide can bind to its target sequence, thereby activating gene expression or initiating DNA repair processes.[2][14] This approach has been used to create light-activated antisense oligonucleotides, siRNAs, and DNAzymes.[16]

Enzymatic Incorporation of Caged Nucleotides

A powerful strategy for creating photoresponsive DNA and RNA involves the enzymatic incorporation of caged nucleoside triphosphates by polymerases.[9] This allows for the site-specific introduction of a PPG into a growing nucleic acid chain. Subsequent photolysis can then be used to study DNA-protein interactions, control DNA replication, or trigger the formation of specific nucleic acid structures. The development of caged nucleoside phosphoramidites has also enabled the routine synthesis of caged oligonucleotides using standard solid-phase synthesis methods.[10][14][17]

The following diagram illustrates the principle of enzymatic incorporation and subsequent photoactivation.

Caption: Enzymatic incorporation of a caged nucleotide followed by photoactivation to restore biological function.

Future Perspectives and Conclusion

The field of photoremovable protecting groups for nucleotides continues to evolve, with ongoing efforts to develop new caging moieties with improved photochemical properties. Key areas of future development include:

-

Red-Shifted PPGs: The development of PPGs that can be cleaved with visible or even near-infrared light will enable deeper tissue penetration and further minimize phototoxicity, opening up new possibilities for in vivo applications.

-

Two-Photon Uncaging: PPGs with high two-photon absorption cross-sections allow for highly localized uncaging in three dimensions, providing exquisite spatial resolution for studying subcellular processes.

-

Orthogonal Uncaging: The design of multiple PPGs that can be selectively removed by different wavelengths of light will enable the independent control of multiple bioactive molecules in the same system.

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Bio-Synthesis Inc. (2021). Photolysis of caged ATP and caged oligonucleotides. Bio-Synthesis Blog. [Link]

-

Dmochowski, I. J. (2013). Caged oligonucleotides for studying biological systems. Future Medicinal Chemistry, 5(5), 545-559. [Link]

-

Lüscher, J. F., & Heckel, A. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(19), 5152–5155. [Link]

-

Bio-Synthesis Inc. (2015). What are Caged or Light-activated Nucleotides?. Bio-Synthesis Blog. [Link]

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Jena Bioscience. (n.d.). NPE-caged-GTP. Product Page. [Link]

-

Giegrich, H., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. ResearchGate. [Link]

-

Deiters, A. (2013). Optochemical Control of Deoxyoligonucleotide Function Via a Nucleobase-Caging Approach. Accounts of Chemical Research, 46(12), 2957–2967. [Link]

-

Lee, H. S., & Dmochowski, I. J. (2013). Caged oligonucleotides for studying biological systems. Future medicinal chemistry, 5(5), 545-59. [Link]

-

ChemistryViews. (2022). Photoactivation of Caged Nucleosides. ChemistryViews Magazine. [Link]

-

Jullien, L., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5413. [Link]

-

Kim, D., & Kim, S. (2022). Photochemical modifications for DNA/RNA oligonucleotides. Organic & Biomolecular Chemistry, 20(9), 1831-1842. [Link]

-

ResearchGate. (n.d.). Photochemical properties of compounds 1-6. [Table]. ResearchGate. [Link]

-

Liu, Y., et al. (2016). Coumarin-Induced DNA Ligation, Rearrangement to DNA Interstrand Crosslinks, and Photorelease of Coumarin Moiety. Chemistry – An Asian Journal, 11(24), 3508-3515. [Link]

-

Wang, L., et al. (2013). Caged circular antisense oligonucleotides for photomodulation of RNA digestion and gene expression in cells. Nucleic Acids Research, 41(19), 9145–9154. [Link]

-

Hasan, A., et al. (2017). Photoremovable Protecting Groups in DNA Synthesis and Microarray Fabrication. Polymers, 9(12), 654. [Link]

-

Jullien, L., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. ResearchGate. [Link]

-

Hagen, V., et al. (2001). Synthesis, photochemistry and application of (7-methoxycoumarin-4-yl)methyl-caged 8-bromoadenosine cyclic 3',5'-monophosphate and 8-bromoguanosine cyclic 3',5'-monophosphate. Journal of Photochemistry and Photobiology B: Biology, 63(1-3), 109-118. [Link]

-

Kele, P., et al. (2019). Green-Light Activatable, Water-Soluble Red-Shifted Coumarin Photocages. Organic Letters, 21(23), 9445–9449. [Link]

-

MDPI. (2022). Photoremovable Protecting Groups. Encyclopedia. [Link]

-

Walker, J. W., et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170–7177. [Link]

-

Willner, I., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5420-5523. [Link]

-

Johnson, J. A., & Washington, M. T. (2005). The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. Journal of Biological Chemistry, 280(5), 3438–3444. [Link]

-

Pan, S., et al. (2013). Caged circular antisense oligonucleotides for photomodulation of RNA digestion and gene expression in cells. Nucleic Acids Research, 41(19), 9145-9154. [Link]

-

Pan, Y., & Wu, R. (1974). Enzymatic multiplication of a chemically synthesized DNA fragment. Proceedings of the National Academy of Sciences, 71(7), 2779–2783. [Link]

-

Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-33). Wiley-VCH. [Link]

-

Dmochowski, I. J., et al. (2021). Conditionally Activated (“Caged”) Oligonucleotides. Molecules, 26(6), 1548. [Link]

-

Zhang, Y., et al. (2023). Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications. Nucleic Acids Research, 51(14), 7205–7217. [Link]

-

Adams, S. R., & Tsien, R. Y. (1993). Controlling cell chemistry with caged compounds. Annual review of physiology, 55(1), 755-784. [Link]

-

Ogden, D. C. (1994). Flash photolysis of caged compounds. Microelectrode Techniques: The Plymouth Workshop Handbook, 285-300. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Conditionally Activated (“Caged”) Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical modifications for DNA/RNA oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05951C [pubs.rsc.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Optochemical Control of Deoxyoligonucleotide Function Via a Nucleobase-Caging Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic multiplication of a chemically synthesized DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caged oligonucleotides for studying biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to NPE-Caged Guanosine Triphosphate (GTP)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Temporally Controlling Cellular Signaling with Light

In the intricate world of cellular signaling, guanosine triphosphate (GTP) is a pivotal molecular switch, governing a vast array of physiological processes, from gene expression and protein synthesis to cell proliferation and cytoskeletal dynamics.[1][2] The ability to precisely control the availability of GTP in time and space within a living cell is paramount for dissecting these complex signaling cascades. Photolabile "caged" compounds offer an elegant solution to this challenge. These molecules are biologically inert until irradiated with a pulse of light at a specific wavelength, which triggers the release of the active biomolecule.

This guide provides a comprehensive overview of one such powerful tool: P³-(1-(2-nitrophenyl)ethyl)-ester guanosine-5'-triphosphate, commonly known as NPE-caged GTP. We will delve into its chemical architecture, photophysical properties, and practical applications, offering field-proven insights to empower researchers in their quest to unravel the complexities of GTP-dependent signaling pathways.

The Molecular Architecture of a Light-Activated Switch

NPE-caged GTP is a synthetically modified version of GTP where the terminal γ-phosphate is rendered biologically inactive by covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPE) group.[3][4][5] This "cage" effectively prevents the GTP from being recognized and hydrolyzed by GTPases, the enzymes that act as the cellular readers of the GTP signal.[5][6]

The structure of NPE-caged GTP can be broken down into two key components:

-

The Guanosine Triphosphate (GTP) Moiety: This is the endogenous signaling molecule, composed of a guanine nucleobase, a ribose sugar, and a triphosphate chain.[2][7] In its uncaged form, GTP binds to and activates a large family of proteins known as G-proteins, initiating a cascade of downstream cellular events.[1][8]

-

The 1-(2-nitrophenyl)ethyl (NPE) Caging Group: This organic chromophore is the light-sensitive component. Its attachment to the γ-phosphate of GTP sterically hinders the interaction of the nucleotide with its target proteins.[5] Upon absorption of ultraviolet (UV) light, typically around 360 nm, the NPE group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of active GTP.[9]

Physicochemical and Photolytic Properties

A thorough understanding of the properties of NPE-caged GTP is crucial for designing and interpreting experiments.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃N₆O₁₆P₃ (free acid) | [3][4] |

| Molecular Weight | 672.33 g/mol (free acid) | [3][4] |

| Appearance | Colorless to slightly yellow solution in water | [3][4] |

| Purity | ≥ 95% (HPLC) | [3][4] |

| pH | 7.5 ±0.5 | [3][4] |

| Maximum Absorption (λmax) | 254 nm | [3][4][10] |

| Molar Extinction Coefficient (ε) | 16.4 L mmol⁻¹ cm⁻¹ (at 254 nm in Tris-HCl, pH 7.5) | [3][4][10] |

| Photolysis Wavelength | ≤360 nm | [9] |

Note on Storage and Stability: NPE-caged GTP should be stored at -20°C and protected from light to prevent premature uncaging and degradation.[4][11] Short-term exposure to ambient temperature is generally acceptable.[4] The compound is typically stable for at least 12 months under proper storage conditions.[4]

The Photorelease Mechanism: A Step-by-Step View

The liberation of GTP from its NPE cage is a rapid photochemical reaction. Understanding this process is key to achieving precise temporal control in your experiments.

Caption: Photolysis of NPE-caged GTP upon UV irradiation.

The process begins with the absorption of a photon by the NPE chromophore. This excites the molecule to a higher energy state, initiating a series of intramolecular reactions that culminate in the cleavage of the bond connecting the NPE group to the γ-phosphate of GTP. This releases free, biologically active GTP and a byproduct, 2-nitrosoacetophenone. It is important to be aware of this byproduct, as it has been suggested to have potential side effects in some experimental systems.[12]

Applications in Elucidating GTP-Dependent Signaling

The primary utility of NPE-caged GTP lies in its ability to generate a rapid, localized concentration jump of GTP, thereby activating GTP-dependent processes with high temporal and spatial resolution. This has made it an invaluable tool in numerous areas of cell biology research.

Investigating G-Protein Activation and Downstream Signaling

A major application of NPE-caged GTP is the study of G-protein signaling. G-proteins are a large family of molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[1] By introducing NPE-caged GTP into cells or cell-free systems, researchers can trigger the activation of specific G-proteins at a desired time point and observe the immediate downstream consequences.

Caption: Workflow for studying G-protein activation using NPE-caged GTP.

This approach has been instrumental in dissecting the kinetics of G-protein activation, the activation of downstream effectors such as adenylyl cyclase and phospholipase C, and the subsequent generation of second messengers like cAMP and IP₃.

Probing the Dynamics of the Cytoskeleton

The assembly and disassembly of cytoskeletal polymers, such as microtubules, are critically dependent on GTP hydrolysis. For instance, the polymerization of tubulin into microtubules requires the binding of GTP. NPE-caged GTP has been used to initiate microtubule assembly at specific intracellular locations, allowing researchers to study the dynamics of microtubule nucleation and growth with high precision.

Experimental Protocol: A Guideline for the Use of NPE-Caged GTP

The following is a generalized protocol for the use of NPE-caged GTP in a cell-based experiment. The specific details will need to be optimized for your particular experimental system.

1. Reconstitution and Storage:

-

Reconstitute the lyophilized NPE-caged GTP in a suitable buffer (e.g., sterile, nuclease-free water or a buffer compatible with your experimental system) to a stock concentration of 10-20 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

2. Loading of NPE-Caged GTP into Cells:

-

The method of loading will depend on the cell type. Common methods include:

-

Microinjection: Direct injection into the cytoplasm of larger cells.

-

Electroporation: Application of an electrical field to transiently permeabilize the cell membrane.

-

Lipid-based transfection reagents: Encapsulation of the caged compound in liposomes that fuse with the cell membrane.

-

Cell-permeant analogs: While the triphosphate form is not cell-permeant, esterified derivatives can be used for some applications.

-

3. Photolysis (Uncaging):

-

Use a light source capable of delivering UV light in the range of 340-360 nm. This can be a flash lamp, a laser, or an arc lamp coupled to a microscope.

-

The duration and intensity of the light pulse should be carefully calibrated to achieve the desired concentration of uncaged GTP without causing photodamage to the cells.

-

It is crucial to run control experiments with cells that have been loaded with NPE-caged GTP but not subjected to photolysis, as well as cells that have been exposed to the UV light without the caged compound.

4. Data Acquisition:

-

Monitor the cellular response of interest immediately following photolysis. The temporal resolution of your data acquisition should be sufficient to capture the kinetics of the process being studied.

-

Techniques such as live-cell imaging, fluorescence microscopy (e.g., using FRET-based biosensors for G-protein activation), patch-clamp electrophysiology, or biochemical assays can be employed.

Conclusion: A Powerful Tool for Spatiotemporal Control

NPE-caged GTP is a versatile and powerful tool for researchers seeking to dissect the intricate roles of GTP in cellular signaling. Its ability to provide precise spatiotemporal control over GTP availability opens up exciting avenues for investigating the dynamics of a wide range of biological processes. By understanding its chemical properties, photolytic mechanism, and the nuances of its experimental application, scientists can harness the power of light to illuminate the complex and dynamic world of the cell.

References

-

Jena Bioscience. (n.d.). NPE-caged-GTP, Guanosines labeled with Photo-labile groups ("Caged"). Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). NPE-caged-GTP. Retrieved from [Link]

- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-Nitrophenyl)ethyl Phosphate Esters of Adenine Nucleotide Analogues. Synthesis and Mechanism of. Photolysis. Journal of the American Chemical Society, 110(21), 7170–7177.

-

Jena Bioscience. (n.d.). NPE-caged-GpCpp, α,β non-hydrolyzable Guanosine Nucleotides. Retrieved from [Link]

-

Wittinghofer, A. (2011, June 19). GTP-binding Proteins as Molecular Switches [Video]. YouTube. [Link]

-

Wikipedia. (2023, October 26). Guanosine triphosphate. In Wikipedia. [Link]

- Shutes, A., & Der, C. J. (2005). Real-time in vitro measurement of GTP hydrolysis. Methods, 37(2), 184–193.

-

Ogden, D. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved from [Link]

- Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170-7177.

- Du, X., Frei, H., & Kim, S. H. (2001). Comparison of nitrophenylethyl and hydroxyphenacyl caging groups. Biopolymers, 62(2), 147–149.

- Sprang, S. R. (2016). Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis. Journal of Biological Chemistry, 291(37), 19202–19211.

-

baseclick. (n.d.). GTP Biology: Role, Applications & Research. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. NPE-caged-GTP, Guanosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTP Biology: Role, Applications & Research [baseclick.eu]

- 8. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. NPE-caged-GpCpp, α,β non-hydrolyzable Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Comparison of nitrophenylethyl and hydroxyphenacyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Investigating GTPase Function with Caged GTP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine triphosphate hydrolases (GTPases) are central molecular switches in cellular signaling, governing processes from cytoskeletal dynamics to membrane trafficking and cell proliferation.[1][2] Their function is tightly regulated in both space and time, a reality that presents significant challenges to traditional biochemical and genetic methods. This guide provides an in-depth exploration of how "caged" GTP analogs—photolabile precursors of GTP—offer an elegant solution, enabling researchers to command GTPase activation with the precision of light. We will dissect the underlying principles, from the choice of caged compounds to the design of robust experimental workflows and the interpretation of downstream signaling events. This document is structured to provide not just protocols, but the causal logic and field-proven insights required to successfully implement this powerful technology.

The Challenge: Deciphering the Spatiotemporal Dynamics of GTPase Signaling

GTPases cycle between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is orchestrated by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for the more abundant GTP, leading to activation, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis, leading to inactivation.[1] The transient and often localized nature of GTPase activation is fundamental to its biological function. For instance, Rho GTPase activation at the leading edge of a migrating cell must be precisely coordinated to drive actin polymerization.

Traditional methods, such as using non-hydrolyzable GTP analogs (e.g., GTPγS) or expressing constitutively active mutants, lead to global and sustained activation, obscuring the nuanced dynamics of the signaling pathway.[1] These approaches lack the temporal and spatial resolution needed to answer critical questions:

-

Where exactly inside the cell does activation initiate a specific response?

-

How quickly must a GTPase be activated or inactivated to produce a physiological outcome?

-

What is the immediate, primary downstream consequence of activating a specific pool of GTPases?

To overcome these limitations, a tool is needed that can introduce the activating ligand, GTP, into the system at a user-defined time and place. This is the precise role of caged GTP.

Caption: The canonical GTPase activation and inactivation cycle regulated by GEFs and GAPs.

The Principle of Photochemical Control: Caged GTP

Caged compounds are signaling molecules rendered biologically inert by covalent attachment of a photoremovable protecting group, often called a "caging group".[3][4][5] This modification sterically hinders the molecule's interaction with its biological target.[4] Upon irradiation with light of a specific wavelength, the photolabile bond cleaves, rapidly releasing the active molecule—a process known as photolysis or "uncaging".[3][6]

In the case of caged GTP, a photolabile group, such as P³-(1-(2-nitrophenyl)-ethyl) (NPE), is typically attached to the terminal γ-phosphate of GTP.[7][8] This modification prevents the GTP from being recognized and bound by GTPases. The caged compound itself is stable in physiological conditions and biologically inert until a pulse of UV light releases native GTP.[4][5] This light-triggered release provides exquisite spatiotemporal control over GTPase activation.[9][10]

Caption: Caged GTP remains inactive until a pulse of light cleaves the photolabile group.

Experimental Design: A Self-Validating Workflow

A successful caged GTP experiment depends on a meticulously planned, self-validating workflow. This involves selecting the appropriate caged compound, delivering it effectively, precise photolysis, and a robust method for detecting the outcome.

Choosing and Handling Your Caged GTP

The most commonly used caged GTP is NPE-caged-GTP. Its properties are well-characterized, making it a reliable choice for many applications.[7][11]

Table 1: Properties of NPE-caged-GTP

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₈H₂₃N₆O₁₆P₃ (free acid) | Defines the compound for accurate concentration calculations. |

| Purity | ≥ 95% (HPLC)[7][11] | High purity is critical to minimize off-target effects from contaminants. |

| Excitation Max (λmax) | ~254 nm (absorption) | Uncaging is typically performed with UV light in the 340-360 nm range. |

| Form | Solution in water[7][11] | Ready solubility in aqueous buffers is essential for biological experiments.[5] |

| Storage | Store at -20°C, protected from light[7][11] | Prevents degradation and spontaneous uncaging. |

Expert Insight: While NPE-GTP is the workhorse, always verify the lot-specific purity. The primary concern with caged compounds is the potential presence of free, uncaged GTP in the stock solution, which would elevate baseline GTPase activity and mask the effect of photolysis. An experiment's validity hinges on the inertness of the probe before illumination.[4]

Loading Caged GTP into Cells

Since caged nucleotides are charged and generally cell-impermeant, they must be introduced into the cytosol.[3][12]

-

Microinjection: The most direct method. It allows for a known concentration to be introduced into a single cell, but it is low-throughput and requires specialized equipment.

-

Patch Pipette Dialysis: Ideal for electrophysiological studies, allowing the caged compound to diffuse into the cell from the recording pipette.[3]

-

Permeabilization: Cells can be transiently permeabilized using agents like streptolysin-O or α-toxin, allowing the caged GTP to enter the cytosol.[12] This method is suitable for cell populations but requires careful optimization to maintain cell health.

-

Acetoxymethyl (AM) Esters: While popular for dyes, AM-ester versions of caged nucleotides are less common and can be challenging to de-esterify efficiently within the cell.[3]

Causality Behind the Choice: For studying signaling in a single neuron or a specific cell within a tissue, microinjection is unparalleled in its precision. For population-level biochemical assays (e.g., pull-downs), permeabilization is more practical. The choice is dictated by the biological question and the required scale.

The Experimental Workflow

The following diagram and protocol outline a typical experiment to monitor localized GTPase activation.

Sources

- 1. Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]